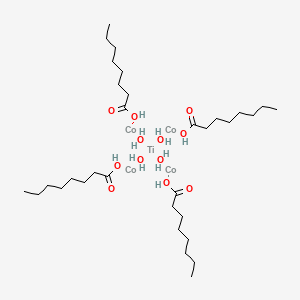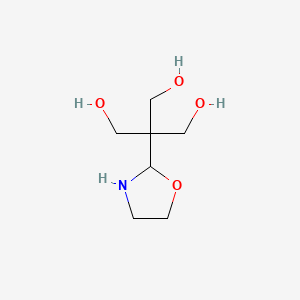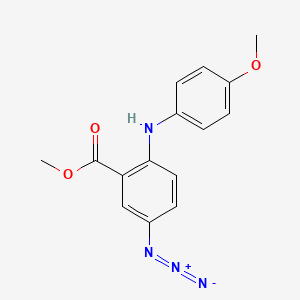
Thiourea, N-(2-(2-ethoxy-6-fluorophenyl)ethyl)-N'-2-thiazolyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiourea, N-(2-(2-ethoxy-6-fluorophenyl)ethyl)-N’-2-thiazolyl- is a synthetic organic compound with the molecular formula C17H20FN3OS. It is known for its unique chemical structure, which includes a thiourea group, an ethoxy-fluorophenyl group, and a thiazolyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(2-(2-ethoxy-6-fluorophenyl)ethyl)-N’-2-thiazolyl- typically involves the reaction of 2-(2-ethoxy-6-fluorophenyl)ethylamine with 2-thiazolyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Thiourea, N-(2-(2-ethoxy-6-fluorophenyl)ethyl)-N’-2-thiazolyl- undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can target the thiazolyl group, leading to the formation of thiazolidine derivatives.
Substitution: The ethoxy-fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Thiourea, N-(2-(2-ethoxy-6-fluorophenyl)ethyl)-N’-2-thiazolyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Thiourea, N-(2-(2-ethoxy-6-fluorophenyl)ethyl)-N’-2-thiazolyl- involves its interaction with specific molecular targets and pathways. The thiourea group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The ethoxy-fluorophenyl group may enhance the compound’s binding affinity and specificity. The thiazolyl group can participate in various biochemical interactions, contributing to the compound’s overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- Thiourea, N-(2-(2-ethoxyphenyl)ethyl)-N’-2-thiazolyl-
- Thiourea, N-(2-(2-fluorophenyl)ethyl)-N’-2-thiazolyl-
- Thiourea, N-(2-(2-ethoxy-6-chlorophenyl)ethyl)-N’-2-thiazolyl-
Uniqueness
Thiourea, N-(2-(2-ethoxy-6-fluorophenyl)ethyl)-N’-2-thiazolyl- stands out due to the presence of both ethoxy and fluorine substituents on the phenyl ring. This unique combination enhances its chemical reactivity and biological activity compared to similar compounds .
Propiedades
Número CAS |
149488-32-4 |
|---|---|
Fórmula molecular |
C14H16FN3OS2 |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
1-[2-(2-ethoxy-6-fluorophenyl)ethyl]-3-(1,3-thiazol-2-yl)thiourea |
InChI |
InChI=1S/C14H16FN3OS2/c1-2-19-12-5-3-4-11(15)10(12)6-7-16-13(20)18-14-17-8-9-21-14/h3-5,8-9H,2,6-7H2,1H3,(H2,16,17,18,20) |
Clave InChI |
HULWVKFKDFHZQG-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=CC=C1)F)CCNC(=S)NC2=NC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















